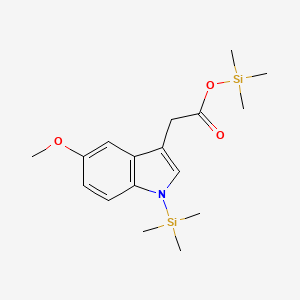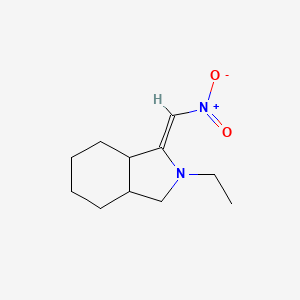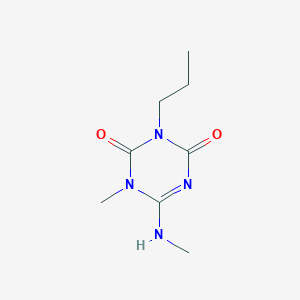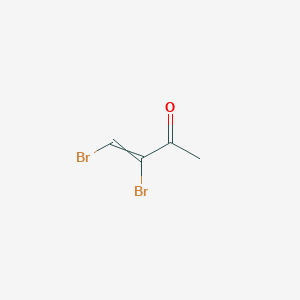
Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a piperazine ring substituted with a methoxyphenyl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and subsequent substitution with the methoxyphenyl group. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The quinoline core is then reacted with ethylene diamine to form the piperazine ring.
Substitution with Methoxyphenyl Group: Finally, the piperazine ring is substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets:
Receptor Binding: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit enzymes like monoamine oxidase, affecting the metabolism of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperazine and methoxyphenyl groups.
Piperazine: Lacks the quinoline core and methoxyphenyl substitution.
Methoxyphenylpiperazine: Contains the piperazine and methoxyphenyl groups but lacks the quinoline core.
Uniqueness
Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its combined structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
57961-94-1 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-26-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23-19/h2-11H,12-17H2,1H3 |
InChI Key |
DLDKERYAZGDBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
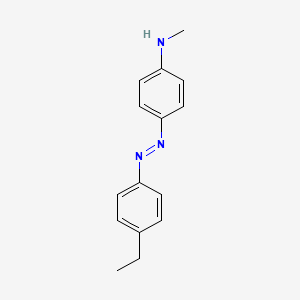
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
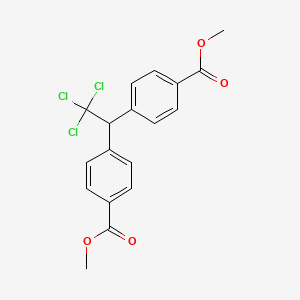
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
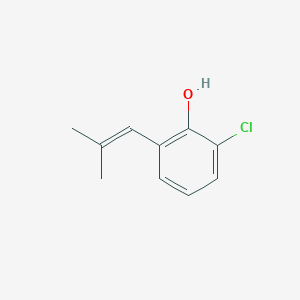


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
